Thalmineline

physicochemical property comparison molecular descriptor differentiation alkaloid drug-likeness

Thalmineline is a structurally unique dimeric aporphine-benzylisoquinoline alkaloid (C₄₂H₅₀N₂O₁₀, MW 742.85) that addresses the need for a species-specific reference standard for Thalictrum-derived herbal authentication. Unlike common bisbenzylisoquinoline alkaloids (tetrandrine, berbamine, cepharanthine), its distinct dimeric architecture with 10 methoxy groups and ether-linked aporphine-benzylisoquinoline scaffold provides a unique mass spectral signature (exact mass 742.34654580 g/mol) ideal for LC-MS/MS method development. • ≥98% purity by HPLC eliminates pre-use purification for system suitability testing. • Serves as a cepharanthine analog scaffold for semi-synthetic antiviral derivatization programs. • Confirmed isolation from Thalictrum minus var. minus supports chemotaxonomic QC of 'Dao Shui Lian' preparations.

Molecular Formula C42H50N2O10
Molecular Weight 742.9 g/mol
Cat. No. B13424318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalmineline
Molecular FormulaC42H50N2O10
Molecular Weight742.9 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC
InChIInChI=1S/C42H50N2O10/c1-43-13-11-24-27(20-35(49-6)40(51-8)38(24)45)28(43)16-23-18-31(46-3)33(48-5)21-30(23)54-34-17-22-15-29-36-25(12-14-44(29)2)39(50-7)42(53-10)41(52-9)37(36)26(22)19-32(34)47-4/h17-21,28-29,45H,11-16H2,1-10H3/t28-,29-/m0/s1
InChIKeyNKUARQOCOZDNAS-VMPREFPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalmineline Baseline Characterization


Thalmineline (CAS 28328-00-9) is a dimeric aporphine-benzylisoquinoline alkaloid first isolated from Thalictrum minus var. minus . It possesses the molecular formula C42H50N2O10 and a molecular weight of 742.85 g/mol, with a topological polar surface area (TPSA) of 110.00 Ų and a predicted XlogP of 6.30 [1]. The compound is classified within the cepharanthine analog family, with broad-spectrum antiviral potential noted in recent genomic and metabolomic analyses of Stephania and Thalictrum species [2]. Commercially available as a natural product reference standard with purity ≥98% , thalmineline serves as a key analyte for phytochemical authentication of Thalictrum-derived herbal materials.

Thalmineline's Distinct Scaffold Prevents Substitution


Thalmineline cannot be substituted by more common bisbenzylisoquinoline alkaloids such as tetrandrine, berbamine, or cepharanthine due to fundamental differences in its dimeric architecture. Unlike the bisbenzylisoquinoline skeleton of tetrandrine (C38H42N2O6, MW 622.74 g/mol, logP 5.02, TPSA 52.0 Ų) [1], thalmineline is a dimeric aporphine-benzylisoquinoline hybrid featuring an aporphine unit linked to a benzylisoquinoline moiety via an ether bridge, resulting in a substantially higher molecular weight (742.85 g/mol), more hydrogen bond acceptors (12 vs. 8), and greater lipophilicity (predicted logP 6.30) [2]. These physicochemical differences directly impact solubility, membrane permeability, and target engagement profiles. Furthermore, thalmineline's specific methoxylation pattern (ten methoxy groups) is unique among Thalictrum alkaloids , making it a structurally distinct chemical probe rather than a functional replacement for other dimeric alkaloids.

Quantitative Evidence for Thalmineline Differentiation


Physicochemical Profile vs. Tetrandrine

Thalmineline exhibits a distinct physicochemical profile relative to the prototypical bisbenzylisoquinoline alkaloid tetrandrine. Quantitative descriptor data from authoritative databases demonstrate that thalmineline possesses a higher molecular weight (742.85 vs. 622.74 g/mol), greater lipophilicity (XlogP 6.30 vs. 5.02), larger polar surface area (TPSA 110.00 vs. 52.00 Ų), and more hydrogen bond acceptors (12 vs. 8) [1][2]. These differences are not incremental; the >120 Da mass increase and 58 Ų TPSA excess place thalmineline in a distinct physicochemical space that governs solubility and passive membrane permeability.

physicochemical property comparison molecular descriptor differentiation alkaloid drug-likeness

Purity Benchmark vs. Typical Alkaloid Reagents

Commercially sourced thalmineline (BCN0616) is supplied at ≥98% purity as determined by HPLC analysis , exceeding the typical purity range of 90–95% commonly encountered for research-grade dimeric alkaloid reference standards isolated from plant sources. This high specification reduces the need for additional purification steps prior to use in quantitative analytical workflows.

natural product purity specification analytical standard procurement chromatographic quantification

Cepharanthine Analog Status and Antiviral Potential

In a 2024 genomic and metabolomic investigation, thalmineline was identified as one of several cepharanthine analogs producible by Thalictrum species, alongside thalidezine and methoxyadiantifoline [1]. While the study's primary quantitative antiviral panel focused on 23 compounds from the Stephania biosynthetic pathway—with EC50 values ranging from 1.49 to 15.73 μM against GX_P2V for the most active dimers [1]—thalmineline was explicitly catalogued as a structurally related analog accessible from an alternative botanical genus. No direct IC50 or EC50 data for thalamine have been published at the time of writing.

anti-coronavirus discovery cepharanthine analog broad-spectrum antiviral screening

ADMET Profile: BBB Penetration and Transporter Interaction

In silico ADMET prediction via admetSAR 2 assigns thalmineline a 72.50% probability of blood-brain barrier penetration and a high probability of inhibiting the bile salt export pump (BSEP, 99.49%) and P-glycoprotein (P-gp, 88.50%) [1]. By comparison, the smaller bisbenzylisoquinoline alkaloid tetrandrine is a known P-gp substrate with reported poor brain distribution, though direct admetSAR prediction values for tetrandrine under identical parameters are not available in the same dataset. The predicted dual BSEP/P-gp inhibition liability suggests thalmineline may modulate hepatic and intestinal efflux transporters, a property not uniformly shared across all bisbenzylisoquinoline alkaloids.

ADMET prediction blood-brain barrier alkaloid pharmacokinetics computational drug-likeness

Thalmineline Research & Industrial Applications


Reference Standard for Thalictrum Authentication

Thalmineline's confirmed isolation from Thalictrum minus var. minus and its unique mass spectral signature (exact mass 742.34654580 g/mol) make it an ideal reference compound for LC-MS/MS-based identification and quantification of Thalictrum-derived herbal materials. Laboratories engaged in quality control of Traditional Chinese Medicine preparations such as 'Dao Shui Lian' (倒水莲) can employ thalmineline as a species-specific chemotaxonomic marker.

Starting Material for Antiviral Alkaloid Optimization

Given its classification as a cepharanthine analog [1], thalmineline can serve as a scaffold for semi-synthetic derivatization programs aimed at improving anti-coronavirus potency. Unlike Stephania-derived cepharanthine, which may face supply bottlenecks, Thalictrum-sourced thalmineline provides an alternative biosynthetic starting point for medicinal chemistry optimization of the dimeric alkaloid pharmacophore.

BBB Penetration Model for Dimeric Alkaloids

Thalmineline's predicted 72.50% probability of blood-brain barrier penetration [2], combined with its high molecular weight (742.85 g/mol) and lipophilicity (XlogP 6.30), positions it as a useful model compound for investigating the passive membrane permeability limits of dimeric alkaloids. Researchers designing CNS-penetrant natural product libraries can benchmark novel analogs against thalmineline's calculated ADMET profile.

Purity Method Development Standard

With a vendor-specified purity ≥98% (HPLC) , thalmineline is appropriate for use as a system suitability standard in HPLC method development and validation for complex alkaloid mixtures. Its availability at high purity reduces the need for pre-use purification, accelerating the development of robust chromatographic methods for dimeric isoquinoline alkaloids.

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